N-(2-fluorobenzyl)cyclopentanecarboxamide
Overview
Description
N-(2-fluorobenzyl)cyclopentanecarboxamide is a chemical compound that has shown promising results in scientific research. This compound is also known as ABP688 and is used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a crucial role in regulating the excitability of neurons in the central nervous system. The selective blockade of mGluR5 has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Scientific Research Applications
N-(2-fluorobenzyl)cyclopentanecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a selective antagonistic effect on mGluR5, which plays a crucial role in regulating the excitability of neurons in the central nervous system. The blockade of mGluR5 has been shown to have therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)cyclopentanecarboxamide involves the selective blockade of mGluR5. The mGluR5 is a G protein-coupled receptor that is expressed in various regions of the brain such as the hippocampus, amygdala, and prefrontal cortex. The activation of mGluR5 leads to the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which play a crucial role in regulating the excitability of neurons. The selective blockade of mGluR5 by N-(2-fluorobenzyl)cyclopentanecarboxamide leads to a reduction in the release of these neurotransmitters, which has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)cyclopentanecarboxamide have been extensively studied in scientific research. It has been shown to have a selective antagonistic effect on mGluR5, which leads to a reduction in the release of various neurotransmitters such as glutamate, dopamine, and serotonin. This reduction in neurotransmitter release has been shown to have therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-fluorobenzyl)cyclopentanecarboxamide in lab experiments include its selective antagonistic effect on mGluR5, which makes it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of using N-(2-fluorobenzyl)cyclopentanecarboxamide is its low solubility in water, which makes it difficult to use in aqueous-based experiments.
Future Directions
There are several future directions that can be explored in the scientific research of N-(2-fluorobenzyl)cyclopentanecarboxamide. One direction is to study its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a tool for studying the role of mGluR5 in various physiological processes such as learning and memory. Additionally, the development of more water-soluble analogs of N-(2-fluorobenzyl)cyclopentanecarboxamide could overcome its limitations in aqueous-based experiments.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)9-15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSHHIWFFLPBLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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